![molecular formula C16H21N5 B2486231 N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899389-11-8](/img/structure/B2486231.png)
N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines involves cyclocondensation reactions, starting from 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. Subsequent reactions with POCl3 and NaN3 yield dichloro- and diazido- derivatives. Tetraheterocyclic systems can be formed by cyclization with primary amines (El-Essawy, 2010).
Molecular Structure Analysis
The molecular structure of pyrazolo and pyrimidine derivatives has been characterized by various spectroscopic methods including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These analyses reveal the in-plane orientation of N–H of the amine group with the aromatic ring and a distorted second plane formed by the aminomethyl chain (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine and related derivatives undergo various chemical reactions, including condensation and cyclization, to yield novel compounds. These reactions are pivotal for creating compounds with potential antibacterial and antitumor properties. For instance, specific derivatives have shown promising results as antibacterial agents and in vitro antitumor screening (Hassaneen et al., 2019).
Physical Properties Analysis
The synthesis and structural features of these compounds, explored through X-ray crystallography, provide insights into their physical properties. Theoretical calculations on physical and chemical properties using Petra, Osiris, & Molinspiration (POM) programs have confirmed the experimental data, offering a comprehensive understanding of their behavior and potential applications (Titi et al., 2020).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have been focused on synthesizing new pyridopyrazolopyrimidine derivatives due to their potential biological activities and applications in material science. One study involved the synthesis of tetraheterocyclic systems by cyclocondensation of aminopyrazolopyridine with various reagents, followed by reactions leading to dichloro- and diazido- derivatives, aiming to explore the chemical properties and potential applications of these compounds (El-Essawy, 2010).
Biological Activities and Pharmacological Potential
The exploration of biological activities is a significant aspect of the research on pyridopyrazolopyrimidine derivatives. Studies have demonstrated the antimicrobial, antifungal, and antibacterial potential of these compounds. For instance, a research investigation on pyrazole derivatives identified pharmacophore sites with antitumor, antifungal, and antibacterial activities, suggesting these compounds' potential in developing new therapeutic agents (Titi et al., 2020). Another study synthesized novel pyrazolopyrimidine derivatives and evaluated their cytotoxicity, antimicrobial activity, and docking simulation, indicating promising antibacterial agents and in vitro antitumor screening potential (Hassaneen et al., 2019).
Enzyme Inhibition and Potential Therapeutic Uses
Research on pyrazolopyrimidine derivatives also includes evaluating their enzyme inhibition properties, which could lead to potential therapeutic applications. A study on the synthesis of N-alkylated pyrazolopyrimidine analogs and their evaluation for acetylcholinesterase and carbonic anhydrase inhibition properties found that these compounds exhibit a broad spectrum of biological activity, highlighting their potential as pharmacological studies' building blocks (Aydin et al., 2021).
Antimicrobial and Insecticidal Activities
Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another avenue of research. These compounds were tested against Pseudococcidae insects and selected microorganisms, showing promising results that contribute to the field of agricultural chemistry and microbial resistance (Deohate & Palaspagar, 2020).
Mécanisme D'action
Target of Action
The primary target of N-isobutyl-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine, also known as NITMPP, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
NITMPP interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The inhibition of CDK2 by NITMPP affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of NITMPP’s action is a significant inhibition of cell proliferation . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Propriétés
IUPAC Name |
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-9(2)8-17-13-7-12(5)19-16-14-10(3)6-11(4)18-15(14)20-21(13)16/h6-7,9,17H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBZDVUVDBVRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

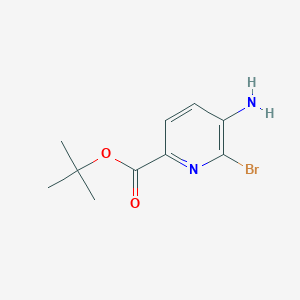
![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
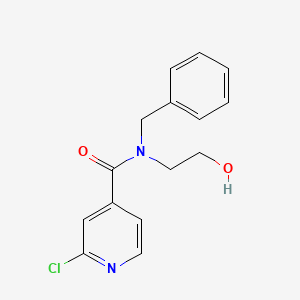
![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
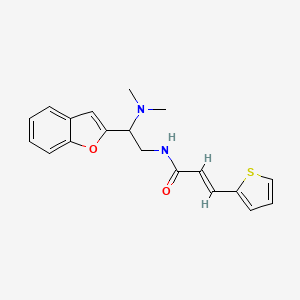
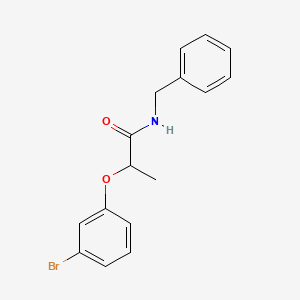
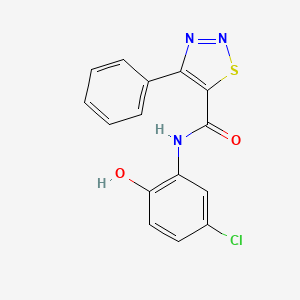
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
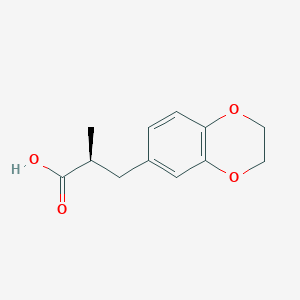
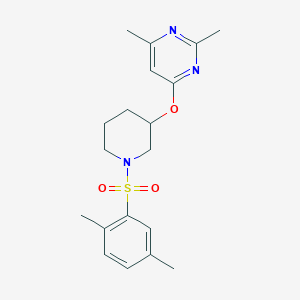
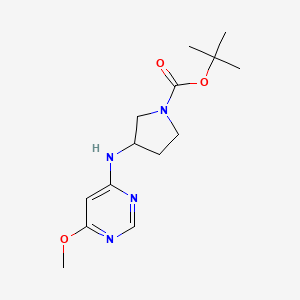
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)